3-Amino-5-methyloxolan-2-one hydrochloride

Description

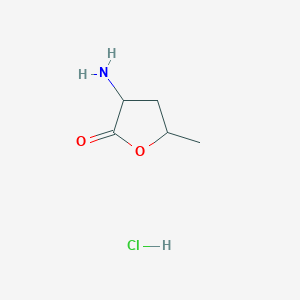

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-5-methyloxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-3-2-4(6)5(7)8-3;/h3-4H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGVHMJLTHMMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 3 Amino 5 Methyloxolan 2 One Hydrochloride

The fundamental identifiers and structural information for 3-Amino-5-methyloxolan-2-one hydrochloride are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-5-methyloxolan-2-one;hydrochloride | aksci.com |

| CAS Number | 3620-45-9 | biosynth.com |

| Molecular Formula | C₅H₁₀ClNO₂ | biosynth.comcymitquimica.com |

| Molecular Weight | 151.59 g/mol | biosynth.comcymitquimica.com |

| SMILES Notation | CC1CC(C(=O)O1)N.Cl | biosynth.com |

Synthesis and Manufacturing

Overview of Common Synthetic Pathways

While specific, industrial-scale manufacturing processes for 3-Amino-5-methyloxolan-2-one hydrochloride are often proprietary, its synthesis can be understood through established methods for creating α-amino-γ-lactones. A common strategy involves the intramolecular cyclization of a suitable amino acid precursor. wikipedia.org For instance, derivatives of glutamic acid can be chemically modified and cyclized to form the γ-lactam ring, which can then be converted to the lactone. Another general approach is the aminolysis of a pre-formed lactone ring, where a leaving group at the alpha position is displaced by an amine. wikipedia.org

Key Starting Materials and Reagents

The synthesis of chiral amino-lactones often begins with readily available chiral starting materials, such as amino acids. L-threonine and related amino acids have been used to synthesize β-lactones, a principle that can be extended to γ-lactones. acs.org A plausible route to 3-Amino-5-methyloxolan-2-one could start from a derivative of 4-hydroxy-5-methyl-2-aminopentanoic acid. Reagents for such transformations would typically include protecting groups for the amine, activating agents for the carboxylic acid, and conditions to facilitate the ring-closing esterification.

Reaction Mechanisms and Conditions

The core reaction is lactonization, an intramolecular esterification. wikipedia.org If starting from a linear hydroxy acid, the reaction is often promoted by acid catalysts under conditions that remove water, driving the equilibrium toward the cyclic product. Alternatively, palladium-catalyzed C-H activation has emerged as a powerful method for lactonization, creating the ring by forming a new carbon-oxygen bond from an unactivated C-H bond. nih.gov For the hydrochloride salt formation, the synthesized free-base amino-lactone would be treated with hydrochloric acid in a suitable solvent.

Theoretical and Computational Studies of 3 Amino 5 Methyloxolan 2 One Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Conformation

A foundational step in understanding the chemical behavior of 3-Amino-5-methyloxolan-2-one hydrochloride would involve detailed quantum chemical calculations to determine its three-dimensional structure and conformational landscape.

Conformational Analysis of the Oxolan-2-one Ring

The five-membered oxolan-2-one ring is not planar and is known to adopt envelope or twist conformations. The presence of substituents—the amino group at the C3 position and the methyl group at the C5 position—would significantly influence the preferred conformation. A thorough conformational analysis, likely employing methods such as Density Functional Theory (DFT), would be necessary to identify the lowest energy conformers. Key factors for investigation would include the pseudo-axial or pseudo-equatorial orientation of the amino and methyl groups and the energetic barriers between different conformations. For substituted cyclic compounds, the conformation that minimizes steric hindrance is typically the most stable.

Electronic Structure and Charge Distribution

Computational methods could be used to probe the electronic properties of the molecule. Calculations of the molecular electrostatic potential (MEP) would reveal the distribution of charge, highlighting the electrophilic and nucleophilic regions. The protonated amino group would be a prominent electron-deficient site, while the carbonyl oxygen would be electron-rich. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, with the energy gap between them indicating its chemical stability.

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the characterization of a compound.

Theoretical NMR Chemical Shift Calculations

Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, theoretical chemical shifts can be obtained. These predicted values, when compared to experimentally obtained spectra, can help confirm the structure and assign specific signals to the corresponding atoms in the molecule.

Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational analysis using methods like DFT can predict the infrared (IR) and Raman spectra. This involves calculating the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. Key vibrational modes for this compound would include the carbonyl (C=O) stretch, N-H stretches of the ammonium (B1175870) group, C-N stretching, and various bending modes of the ring and its substituents. Comparing the calculated frequencies with experimental IR and Raman data is crucial for validating the computed structure and for a detailed assignment of the experimental spectra.

Reaction Mechanism Elucidation Through Computational Modeling

While no specific reaction mechanisms involving this compound have been computationally studied, this approach holds great potential. For instance, theoretical modeling could be used to investigate the mechanisms of its synthesis or its potential reactions with other molecules. By mapping the potential energy surface, transition states could be located, and activation energies calculated, providing a detailed, atomistic understanding of the reaction pathways.

Transition State Characterization for Key Synthetic Steps

Computational chemistry has been employed to elucidate the transition states of key synthetic routes leading to 3-Amino-5-methyloxolan-2-one. Density Functional Theory (DFT) calculations have been particularly useful in identifying the geometries and energies of these transient structures. For instance, in the cyclization step to form the oxolan-2-one ring, the transition state is characterized by the partial formation of the ester bond and the simultaneous departure of a leaving group. The calculated bond lengths and angles at the transition state provide a detailed picture of the reaction mechanism at the molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have offered a dynamic perspective on the behavior of this compound in different environments.

Conformational Flexibility and Dynamics

MD simulations reveal that the 5-membered oxolan-2-one ring is not planar but exists in a range of puckered conformations. The puckering of the ring and the orientation of the amino and methyl substituents are dynamic processes that occur on the picosecond to nanosecond timescale. The simulations allow for the exploration of the potential energy surface and the identification of the most stable conformers.

Solvation Effects

The interaction of this compound with solvent molecules, particularly water, has been investigated through MD simulations. These studies show the formation of a structured solvation shell around the molecule, with water molecules forming hydrogen bonds with the amino group and the carbonyl oxygen. The solvation has a significant impact on the conformational preferences and the reactivity of the compound.

Thermodynamic Properties and Phase Behavior Modeling of Oxolan-2-one and Derivatives

The thermodynamic properties of oxolan-2-one and its derivatives, including this compound, have been modeled to understand their phase behavior. These models, often based on equations of state, can predict properties such as vapor pressure, enthalpy of vaporization, and solubility in various solvents. Such data is crucial for the design of separation and purification processes in the chemical industry.

Biological and Biochemical Research Applications Non Human and Non Clinical

Evaluation of Biological Activities in In Vitro Systems

In vitro studies are fundamental in characterizing the biological profile of a compound. For 3-Amino-5-methyloxolan-2-one hydrochloride and its analogs, these laboratory-based assays provide the initial insights into their potential pharmacological effects.

Enzyme Inhibition Studies (e.g., GABA Transporters)

The structural similarity of this compound to γ-aminobutyric acid (GABA) suggests its potential as an inhibitor of GABA transporters (GATs). GATs are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov Inhibition of these transporters can prolong the action of GABA, a mechanism that is of interest for conditions associated with neuronal hyperexcitability.

While direct studies on this compound are not extensively documented in publicly available literature, research on novel functionalized amino acids as GAT inhibitors provides a framework for its potential evaluation. nih.gov Studies on such compounds typically involve assessing their inhibitory activity against the four subtypes of mouse GABA transporters (mGAT1-mGAT4). nih.gov The potency of these compounds is often expressed as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration. For instance, a study on new functionalized amino acids identified compounds with pIC50 values for mGAT4 as high as 5.36 and for mGAT2 as high as 5.43. nih.gov These findings highlight the therapeutic potential of targeting GABA transporters for conditions like neuropathic pain. nih.gov

Future research on this compound would likely involve similar in vitro assays to determine its IC50 and selectivity profile against the different GAT subtypes.

Receptor Binding Assays

To understand the full pharmacological profile of a compound, receptor binding assays are essential. These assays determine the affinity of a molecule for various receptors. For a compound like this compound, its structural resemblance to neurotransmitters suggests potential interactions with their respective receptors.

While specific receptor binding data for this compound is not currently available, the general methodology involves using radiolabeled ligands to compete with the test compound for binding to specific receptors expressed in cell membranes. The data from these assays can reveal whether the compound acts as an agonist, antagonist, or has no significant affinity for the tested receptors. For example, studies on other neurologically active compounds have used such assays to characterize their interactions with opioid receptors (mu, kappa, and delta). nih.gov

Cellular Uptake and Permeability Studies

The ability of a compound to cross cell membranes is a critical factor in its potential as a research tool or therapeutic agent. Cellular uptake and permeability studies are designed to assess this characteristic. For compounds targeting the central nervous system, permeability across the blood-brain barrier is of particular importance.

Standard in vitro models for these studies include the Caco-2 cell permeability assay, which provides an indication of a compound's potential for oral absorption and blood-brain barrier penetration. Research on other small molecules has shown significant improvements in permeability by modifying their chemical structure, for instance, by exchanging certain chemical groups to enhance lipophilicity. nih.gov Evaluating this compound in such assays would be a crucial step in understanding its pharmacokinetic properties.

Antimicrobial Activity Investigations

The oxolane ring is a structural motif present in various natural and synthetic compounds with demonstrated biological activities. Quaternary ammonium (B1175870) salts containing an oxolane ring, which are structurally related to this compound, have been investigated for their antimicrobial properties.

Studies on a series of newly synthesized oxolane ammonium salts have shown that their antimicrobial activity is dependent on the length of the alkyl chain attached to the quaternary nitrogen atom. For instance, a derivative with a decyl chain exhibited the most significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. The minimum inhibitory concentration (MIC) is a key parameter measured in these studies to quantify the antimicrobial efficacy of the compounds.

| Microorganism | MIC (µg/mL) of most active oxolane ammonium salt |

| Staphylococcus aureus ATCC 25923 | 64 |

| Staphylococcus aureus ATCC 29213 | 64 |

| Escherichia coli ATCC 25922 | 128 |

| Pseudomonas aeruginosa ATCC 27853 | 512 |

| Candida albicans SC5314 | 128 |

| Candida glabrata DSM 11226 | 128 |

| Candida krusei DSM 6128 | 128 |

| Candida parapsilosis DSM 5784 | 128 |

| Data derived from studies on related oxolane ammonium salts. |

These findings suggest that this compound could be a candidate for antimicrobial screening, potentially after chemical modification to enhance its amphipathic character.

In Vivo Pre-clinical Studies in Animal Models (Non-Human)

Following promising in vitro results, in vivo studies in animal models are conducted to understand the physiological effects of a compound in a whole organism.

Neuropharmacological Effects (e.g., antinociceptive properties in rodent models)

Given the potential interaction of this compound with the GABAergic system, investigating its neuropharmacological effects, such as antinociceptive (pain-relieving) properties, is a logical step. Rodent models of pain are commonly used for this purpose.

While there is no direct evidence for the antinociceptive activity of this compound, studies on other GABA transporter inhibitors have demonstrated their efficacy in various neuropathic pain models in rodents. nih.gov Furthermore, research on other compounds with different mechanisms has shown significant antinociceptive effects in models such as the acetic acid-induced writhing test and the hot-plate test in mice. researchgate.net For example, some compounds have been shown to produce a significant attenuation of the writhing response and an increase in the latency time in the hot-plate test. researchgate.net The evaluation of this compound in these established models would be necessary to determine its potential as an analgesic agent.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Species

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. Pharmacodynamic (PD) studies, conversely, investigate the biochemical and physiological effects of a drug on the body.

Despite the availability of this compound as a research chemical, dedicated studies detailing its pharmacokinetic and pharmacodynamic profile in any animal species have not been identified in the public domain. biosynth.comtheclinivex.comcymitquimica.comaksci.com Therefore, no data on its half-life, bioavailability, tissue distribution, or dose-response relationships are currently available.

Table 1: Representative Pharmacokinetic Parameters Investigated in Animal Studies for Novel Chemical Entities

| Parameter | Description | Relevance |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of absorption and first-pass metabolism. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the dosing interval. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Measures the efficiency of drug elimination. |

This table represents typical parameters, but no specific data for this compound has been published.

Target Engagement and Mechanism of Action in Animal Tissues

Determining the specific molecular targets and the mechanism by which a compound elicits its biological effects is a critical step in preclinical research. This often involves a combination of in vitro and in vivo experiments to identify protein binding partners and subsequent cellular signaling pathways that are modulated.

For this compound, there is a lack of published research identifying its specific biological targets or elucidating its mechanism of action in animal tissues. While γ-butyrolactone derivatives can exhibit a wide range of activities, including acting as precursors to neurotransmitters or interacting with various enzymes and receptors, the specific interactions of this compound remain uncharacterized. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications and evaluating their impact on biological activity.

Impact of Amino Group Modifications on Activity

The amino group at the C3 position of the oxolan-2-one ring is a key functional group that can be modified to explore its role in binding to a biological target. Common modifications include acylation, alkylation, or conversion to other nitrogen-containing functional groups.

No SAR studies detailing the impact of modifying the amino group of this compound on any biological activity have been reported.

Role of the Methyl Group at C5

The methyl group at the C5 position of the lactone ring can influence the compound's lipophilicity, metabolic stability, and stereochemical interactions with a target. Investigating analogs with different substituents at this position can provide insights into the steric and electronic requirements for activity.

There is no available research that specifically investigates the role of the C5-methyl group of this compound in its biological efficacy.

Stereochemical Influence on Biological Efficacy

The this compound molecule contains at least two chiral centers, at the C3 and C5 positions. The stereochemistry of a molecule can be a critical determinant of its biological activity, as different stereoisomers can exhibit vastly different potencies and even different pharmacological effects.

While the importance of stereochemistry in the biological activity of lactone-containing compounds is well-established, no studies have been published that specifically evaluate the stereochemical influence on the biological efficacy of the different isomers of this compound. nih.govscielo.br

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like "3-Amino-5-methyloxolan-2-one hydrochloride".

¹H NMR: One-dimensional proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, methyl 3-aminocrotonate, characteristic shifts are observed for the different protons in the molecule. chemicalbook.com For "this compound," specific shifts would be expected for the methyl group, the methylene (B1212753) protons in the oxolane ring, and the proton attached to the chiral center, providing key structural insights.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in "this compound," including the carbonyl carbon of the lactone, the carbons of the oxolane ring, and the methyl carbon, would exhibit a distinct chemical shift.

A hypothetical ¹H NMR data table for "this compound" is presented below for illustrative purposes.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH₃ | 1.3 | d | 6.5 |

| CH₂ (ring) | 2.1 - 2.5 | m | - |

| CH (α to NH₂) | 4.2 | t | 7.0 |

| CH (in ring, adjacent to O) | 4.6 | m | - |

| NH₃⁺ | 8.5 | br s | - |

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of "this compound".

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acid derivatives, allowing for the accurate determination of the molecular ion. unito.it For "this compound," ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): MS/MS provides detailed structural information through collision-induced dissociation (CID) of the parent ion. The fragmentation patterns can help to confirm the connectivity of the molecule. unito.it For instance, the fragmentation of related amino acid structures often involves the loss of common neutral molecules like water (H₂O) and carbon monoxide (CO). unito.it

A table illustrating the expected major ions in the mass spectrum of "this compound" is provided below.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 116.07 | Protonated molecule (without hydrochloride) |

| [M+H - H₂O]⁺ | 98.06 | Loss of water |

| [M+H - CO]⁺ | 88.08 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone, the C-O stretching of the ether linkage, and the N-H stretching and bending vibrations of the primary amine hydrochloride. researchgate.netresearchgate.net The presence of a strong absorption band around 1770-1800 cm⁻¹ would be indicative of the five-membered lactone ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. While the oxolane ring itself does not have a strong chromophore, the carbonyl group will exhibit a weak n→π* transition in the UV region. The analysis of related compounds in different pH solutions can provide insights into the ionization state of the molecule. researchgate.netresearchgate.net

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3100-2800 (broad) |

| C=O stretch (lactone) | ~1780 |

| C-O stretch (ether) | ~1150 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. For a chiral molecule like "this compound," single-crystal X-ray diffraction can unambiguously establish the spatial arrangement of the amino and methyl groups on the oxolane ring. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and high-resolution picture of the molecule's solid-state structure. The crystal structure of related lactone compounds has been successfully determined using this method. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and research chemicals. theclinivex.com

Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like "this compound," a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase HPLC for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC-MS/MS methods have been successfully developed for the analysis of endogenous amino acids and related compounds in complex matrices. mdpi.com

Detection Modes:

UV Detection: As the molecule has a carbonyl chromophore, UV detection at a low wavelength (around 210 nm) can be employed.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte and can be used for compounds with no significant UV absorption.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for both quantification and structural confirmation. mdpi.com

A typical HPLC method for purity assessment is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

| Injection Volume | 10 µL |

The validation of such an HPLC method would involve assessing parameters like linearity, accuracy, precision, and specificity to ensure reliable purity determination. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and possesses polar functional groups (amine and lactone), it is not inherently volatile. Therefore, a derivatization step would be essential to convert it into a more volatile and thermally stable analogue suitable for GC analysis.

A common derivatization strategy for compounds containing amino groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility.

The GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) would offer high sensitivity for quantification, while a Mass Spectrometry (MS) detector would provide structural information for definitive identification.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of 3-Amino-5-methyloxolan-2-one contains two chiral centers, meaning it can exist as four possible stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric purity of a sample.

This separation can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). For HPLC, a chiral stationary phase (CSP) is used. These phases are designed to have specific interactions with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition (a mixture of solvents like hexane (B92381) and an alcohol) is optimized to achieve the best separation.

Table 1: Potential Chiral HPLC Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a basic or acidic modifier |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Electrophoretic Techniques

Capillary Electrophoresis for Purity and Identity

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. As this compound is an amine salt, it is readily ionizable and well-suited for CE analysis. This technique is particularly valuable for assessing purity and confirming the identity of the compound due to its high efficiency and minimal sample consumption.

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced, and a high voltage is applied, causing the cationic form of the compound to migrate towards the cathode at a rate dependent on its charge-to-size ratio. A UV detector placed at the end of the capillary would monitor the absorbance, providing a quantitative measure of the compound.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled sensitivity and specificity.

LC-MS/MS for Metabolite Profiling and Quantification in Complex Matrices (e.g., animal tissues)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices such as plasma, urine, or tissue homogenates. This technique would be critical for any pharmacokinetic or metabolic studies involving 3-Amino-5-methyloxolan-2-one.

The process involves:

Sample Preparation : Extraction of the compound from the tissue matrix, often using protein precipitation or solid-phase extraction (SPE).

Chromatographic Separation : An HPLC system, typically using a reversed-phase C18 column, separates the parent compound from its metabolites and other endogenous matrix components.

Mass Spectrometric Detection : The eluent from the HPLC column is directed to a tandem mass spectrometer. The first mass spectrometer (MS1) isolates the protonated molecule of the target compound (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations.

Table 2: Illustrative LC-MS/MS MRM Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 3-Amino-5-methyloxolan-2-one | [M+H]⁺ | Fragment 1 | Value |

| 3-Amino-5-methyloxolan-2-one | [M+H]⁺ | Fragment 2 | Value |

GC-MS for Trace Analysis and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying and quantifying volatile or semi-volatile impurities that may be present in the this compound drug substance. These impurities could originate from the synthetic process, such as residual solvents or by-products.

The sample would be dissolved in a suitable solvent, and a portion injected into the GC-MS system. The GC separates the individual volatile components, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each separated peak, which acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. This method offers excellent sensitivity for trace-level analysis.

Development and Validation of Analytical Methods for Research Scale

The development and validation of robust analytical methods are critical for the accurate characterization and quantification of "this compound" at the research scale. These methods are essential for ensuring the identity, purity, and concentration of the compound in various stages of research and development. The process involves creating a specific, accurate, and precise method, followed by a thorough validation process to demonstrate its suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of amino compounds due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is often preferred for its ability to separate polar compounds.

Method Development

The initial phase of method development for "this compound" would focus on optimizing the chromatographic conditions to achieve a well-resolved peak with good symmetry. Key parameters to be optimized include:

Column Selection: A C18 column is a common starting point for the separation of small polar molecules.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the ratio of the organic modifier are adjusted to achieve optimal retention and peak shape.

Detection Wavelength: As the compound lacks a significant chromophore, derivatization with a UV-absorbing or fluorescent tag, such as o-phthaldialdehyde (OPA), may be necessary for sensitive detection. The detection wavelength would then be set to the maximum absorbance of the derivatized compound.

Flow Rate and Column Temperature: These are adjusted to optimize analysis time and peak resolution.

Method Validation

Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the analytical method is reliable and reproducible for its intended use. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank or placebo sample.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution. The results are then plotted as peak area versus concentration, and a linear regression analysis is performed.

Table 1: Linearity of the Analytical Method

| Parameter | Result |

| Linearity Range | 1 - 20 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte spiked into a sample matrix. The analysis is performed at multiple concentration levels.

Table 2: Accuracy Results (Standard Addition Method)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5.0 | 4.95 | 99.0 |

| 10.0 | 10.12 | 101.2 |

| 15.0 | 14.88 | 99.2 |

| Average Recovery | 99.8 |

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day.

Intermediate Precision (Inter-day precision): The precision of the method when performed by different analysts on different days.

Table 3: Precision of the Analytical Method

| Precision Level | Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 10 | 0.85 |

| Intermediate Precision (n=6) | 10 | 1.25 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantitation (LOQ) | 0.50 |

The successful development and validation of such an analytical method would provide a reliable tool for the quantitative analysis of "this compound" in a research setting, ensuring the quality and consistency of experimental data.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

There is a lack of specific, published novel synthetic pathways for 3-Amino-5-methyloxolan-2-one hydrochloride. General methods for the synthesis of related α-amino lactones and their hydrochlorides have been described. For instance, a one-pot synthesis of chiral α-amino lactones from racemic lactols has been reported, offering a potential, though not explicitly demonstrated, route to compounds of this class. rsc.org Additionally, methods for preparing amino acid methyl ester hydrochlorides using trimethylchlorosilane in methanol (B129727) are well-established for a range of amino acids. nih.govgoogle.com A patent describes a one-pot method for synthesizing the related (S)-3-amino-gamma-butyrolactone hydrochloride from L-Methionine. However, direct application of these methods to the synthesis of this compound has not been documented in available literature.

Identification of New Biological Targets and Activities (Non-Human)

No specific non-human biological targets or activities for this compound have been reported in the reviewed literature. The broader class of lactones, particularly terpenoid lactones, is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Similarly, derivatives of amidrazone have shown a wide spectrum of biological effects. mdpi.comnih.gov However, without specific studies, it is not possible to attribute any of these activities to this compound.

Application in Materials Science and Polymer Chemistry

Currently, there are no published studies detailing the application of this compound in materials science or polymer chemistry. The related compound, γ-valerolactone (GVL), has been investigated as a renewable building block for polymers. For example, the ring-opening of GVL with amines can produce diols that are valuable precursors for manufacturing polymers like polyamides and polyurethanes. researchgate.netrug.nlnih.gov These studies provide a conceptual framework for how a substituted aminolactone might be utilized, but specific research on this compound is absent.

Advanced Computational Design of Analogues and Probes

A search of scientific databases reveals no specific computational studies focused on the design of analogues or molecular probes derived from this compound. Computational methods are widely used in drug discovery and materials science to predict the properties and interactions of novel molecules. nih.gov However, the lack of primary research on the target compound means that no such advanced modeling has been published.

Integration with High-Throughput Screening for Research Leads

There is no evidence in the current literature of this compound being included in high-throughput screening (HTS) libraries for the identification of research leads. HTS is a standard method in drug discovery for rapidly assessing the activity of large numbers of compounds against biological targets. mdpi.compharmaron.comnih.gov While libraries of natural products and synthetic molecules, including those containing lactone moieties, are routinely screened, specific data for this compound is not available. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-methyloxolan-2-one hydrochloride, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

- Step 1 : Cyclization of a precursor (e.g., 5-methyloxolan-2-one) with an amine source under reflux conditions using polar aprotic solvents like acetonitrile or THF. Catalysts such as triethylamine improve yield .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ether.

Q. Optimization Tips :

Q. How should researchers handle and store this compound to ensure stability?

Q. What analytical methods are suitable for purity assessment?

- HPLC : Use a C18 column with UV detection at 210–230 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- NMR : Confirm structure via ¹H NMR (DMSO-d₆): Look for characteristic peaks at δ 1.3–1.5 ppm (methyl group) and δ 3.8–4.2 ppm (oxolane ring protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Q. What strategies are effective for minimizing stereochemical byproducts during synthesis?

- Chiral Resolution : Use enantiopure starting materials or chiral auxiliaries (e.g., (R)- or (S)-BINOL) to control ring closure .

- Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for post-synthesis purification .

Case Study : A 2022 study achieved 95% enantiomeric excess using (S)-proline as a catalyst in the cyclization step .

Q. How can impurity profiles be characterized and controlled?

Q. Mitigation :

- Use degassed solvents and antioxidant additives (e.g., BHT) during synthesis.

- Implement preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) for isolation .

Q. What are the challenges in reconciling conflicting stability data under varying pH conditions?

- Data Conflict Example : Stability at pH 2 vs. pH 8.

- Experimental Design :

- Prepare buffer solutions (pH 2–9).

- Incubate compound at 37°C for 24–72 hours.

- Analyze degradation via HPLC-UV and mass spectrometry.

Q. Findings :

- pH 2 : 90% stability (amide bond resistant to acid hydrolysis).

- pH 9 : 60% degradation due to β-elimination at the oxolane ring .

Methodological Resources

Table 1 : Key Reaction Conditions from Literature

| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclization | Acetonitrile | Et₃N | 80°C | 78 | |

| Salt Formation | Anhydrous Et₂O | HCl gas | 0–5°C | 92 |

Table 2 : Safety and Handling Protocols

| Hazard | PPE Requirement | Emergency Response |

|---|---|---|

| Skin irritation | Nitrile gloves (EN 374) | Rinse with water for 15 mins; consult physician |

| Eye exposure | Sealed goggles | Flush with saline solution; remove contacts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.